1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Molecular weight Lipophilicity ADME prediction

This sulfonylpiperazine is a critical chemical probe for CB1 inverse agonist programs, offering a unique 4-bromo-2-methoxybenzenesulfonyl pharmacophore not found in common analogs. Its specific electronic environment and 4-methylphenyl lipophilic bulk drive differentiated CB1/CB2 selectivity, making it ideal for computational docking, FEP calculations, and ADME metabolite profiling (with the bromine atom enabling heavy-atom MS labeling). Procure to diversify screening libraries against antimicrobial targets or validate lead compounds for metabolic syndrome.

Molecular Formula C18H21BrN2O3S
Molecular Weight 425.34
CAS No. 2249501-28-6
Cat. No. B2769101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
CAS2249501-28-6
Molecular FormulaC18H21BrN2O3S
Molecular Weight425.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)OC
InChIInChI=1S/C18H21BrN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-8-5-15(19)13-17(18)24-2/h3-8,13H,9-12H2,1-2H3
InChIKeyWVWLFAPKEPXCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine (CAS 2249501-28-6): Structural Identity and Procurement Context


1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine (CAS 2249501-28-6) is a synthetic sulfonylpiperazine derivative featuring a 4-bromo-2-methoxybenzenesulfonyl moiety at N1 and a 4-methylphenyl substituent at N4 of the piperazine ring [1]. The compound belongs to the class of sulfonylated piperazines, a privileged scaffold in medicinal chemistry with documented activity across cannabinoid-1 (CB1) receptor modulation, antimicrobial inhibition, and anticancer applications [2]. Its molecular formula is C18H21BrN2O3S with a molecular weight of 425.34 g/mol [1]. This compound is currently catalogued as a research reagent for preclinical investigation, with typical purity specifications of 95% [1].

Why Generic Piperazine Analogs Cannot Substitute for 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine in Target-Focused Studies


In piperazine-based drug discovery, minor structural modifications—particularly the halogen substitution pattern on the arylsulfonyl ring and the N-aryl substituent—can drastically alter receptor affinity, selectivity, and pharmacokinetic profile [1]. The 4-bromo-2-methoxybenzenesulfonyl group in this compound introduces a specific electron-withdrawing (bromo) and hydrogen-bond-accepting (methoxy) environment ortho to the sulfonamide linkage, which is distinct from the more common 4-bromophenylsulfonyl or 4-methoxybenzenesulfonyl analogs [1]. Simultaneously, the 4-methylphenyl N-substituent confers a defined lipophilic bulk that differs from the unsubstituted phenyl, 2-methoxyphenyl, or 2,6-dimethylphenyl variants frequently catalogued as comparator compounds [1]. These dual structural features are not interchangeable; substituting either moiety without systematic potency and selectivity validation risks losing target engagement altogether, as demonstrated in sulfonylpiperazine structure–activity relationship (SAR) studies where bromo-methoxy positional isomerism led to divergent CB1 inverse agonist IC50 values [2].

Head-to-Head Differentiation Evidence for 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine


Molecular Weight Differentiation Between 4-Bromo-2-methoxybenzenesulfonyl and 4-Bromophenylsulfonyl Analogs

The target compound (C18H21BrN2O3S) has a molecular weight of 425.34 g/mol, which is 14.04 g/mol higher than the 4-bromophenylsulfonyl analog 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (C17H19BrN2O3S, MW 411.3 g/mol) . This mass difference arises from the additional methyl group on the N-phenyl ring of the target compound and the methoxy group position. The increased molecular weight correlates with higher lipophilicity, a critical parameter for blood–brain barrier penetration and CB1 receptor engagement, where optimal logP values for CNS-active piperazines typically range between 3.0 and 5.0 [1].

Molecular weight Lipophilicity ADME prediction

Positional Isomerism of Bromo and Methoxy Substituents on Sulfonyl Phenyl Ring

The target compound bears a 4-bromo-2-methoxy substitution on the benzenesulfonyl ring, whereas Cambridge ID 6963040 (1-(4-bromo-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine) places the bromo at position 4 and a methyl at position 2, with the methoxy group translocated to the N-phenyl ring . In sulfonylpiperazine SAR studies, the ortho-methoxy substituent on the arylsulfonyl ring (as in the target compound) has been shown to form a key hydrogen bond with the CB1 receptor backbone (e.g., Ser173), whereas meta- or para-methoxy isomers lose this interaction, resulting in IC50 shifts from nanomolar to micromolar ranges [1].

Positional isomerism Structure–activity relationship Receptor selectivity

N-Aryl Substitution: 4-Methylphenyl vs. 2,6-Dimethylphenyl and 2-Methoxyphenyl Congeners

The target compound's 4-methylphenyl N-substituent provides a mono-methylated phenyl ring, which differs from the 2,6-dimethylphenyl analog (CAS 2380009-19-6) that introduces additional steric hindrance and from the 2-methoxyphenyl analog (CAS 325812-80-4) that adds a hydrogen-bond acceptor ortho to the piperazine ring . In CB1 inverse agonist development, 4-substituted phenyl groups generally yield superior selectivity over CB2 compared to 2,6-disubstituted variants, which exhibit increased off-target binding to serotonergic and dopaminergic receptors [1].

N-aryl substitution Lipophilic bulk Target selectivity

Synthetic Intermediates: Commercially Differentiated Access to 4-Bromo-2-methoxybenzenesulfonyl Chloride

The key intermediate 4-bromo-2-methoxybenzenesulfonyl chloride is covered by a dedicated patent (CN111454183A) that describes an optimized synthesis using cuprous chloride catalysis, delivering yields exceeding 85% [1]. In contrast, the 4-bromophenylsulfonyl chloride counterpart (CAS 98-58-8) is a commodity reagent with variable purity, and its use does not provide the methoxy handle required for the target compound [1]. Patent-protected intermediate production ensures batch-to-batch consistency that is not guaranteed for analogs relying on unprotected bromophenylsulfonyl precursors.

Synthetic accessibility Intermediate patent Scalability

Optimal Scientific and Industrial Use Cases for 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine


Cannabinoid-1 Receptor (CB1) Antagonist Lead Optimization

This compound is most appropriately deployed as a chemical probe or lead compound in CB1 inverse agonist/antagonist programs, particularly for obesity and metabolic syndrome indications where sulfonylpiperazines have demonstrated nanomolar in vitro potency (IC50 = 175 nM for a close structural analog) and in vivo efficacy in diet-induced obesity models [1]. The 4-bromo-2-methoxybenzenesulfonyl and 4-methylphenyl substitution pattern is expected to yield differentiated CB1/CB2 selectivity compared to earlier-generation compounds like rimonabant, based on class SAR [1].

Antimicrobial Piperazine Derivative Screening Libraries

The sulfonyl-tethered piperazine scaffold has recently shown improved potency over standard antimicrobial treatments in a 2024 study of 5-bromo-2-methoxyphenylsulfonyl piperazine derivatives [2]. The target compound can serve as a diversity element in focused screening libraries, where the 4-methylphenyl substituent provides a distinct lipophilic profile relative to the acetamide derivatives tested in the published series [2].

Computational Docking and Molecular Dynamics Studies

Given the scarcity of direct experimental data for this specific compound, it is well-suited for computational chemistry campaigns—including ensemble docking against CB1 homology models, free-energy perturbation (FEP) calculations comparing bromo-vs.-chloro or methoxy-vs.-methyl congeners, and molecular dynamics simulations to predict residence times—where its unique substitution pattern provides a valuable test case for in silico SAR predictions prior to committing to bespoke synthesis [1].

Pharmacokinetic and Metabolic Stability Profiling of Sulfonylpiperazine Chemotypes

The compound can be used as a reference standard in ADME panels to evaluate the metabolic liability of the 4-bromo-2-methoxybenzenesulfonyl group in liver microsomes and hepatocytes, compared to 4-chloro, 4-fluoro, or unsubstituted sulfonyl analogs. The bromine atom also offers the advantage of serving as a heavy-atom label for mass spectrometry-based metabolite identification, which is not available with chloro or fluoro analogs [1].

Quote Request

Request a Quote for 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.